molecular formula C8H2Cl4O3 B14017681 4,5,6,7-Tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione CAS No. 7319-41-7

4,5,6,7-Tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione

Cat. No.: B14017681
CAS No.: 7319-41-7
M. Wt: 287.9 g/mol
InChI Key: HFUBWSYLMUCDLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione, also known as tetrachlorophthalic anhydride, is a chemical compound with the molecular formula C8Cl4O3 and a molecular weight of 285.896 g/mol . It is a derivative of phthalic anhydride and is characterized by the presence of four chlorine atoms attached to the benzofuran ring. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione typically involves the chlorination of phthalic anhydride. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions include elevated temperatures and the use of a catalyst to facilitate the chlorination process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure efficient chlorination. The process involves the controlled addition of chlorine gas to phthalic anhydride in the presence of a catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5,6,7-Tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione involves its interaction with nucleophiles due to the electron-withdrawing effect of the chlorine atoms. This makes the compound highly reactive towards nucleophilic attack, leading to the formation of various substituted derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione is unique due to its high reactivity and the presence of four chlorine atoms, which enhance its electron-withdrawing properties. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

CAS No.

7319-41-7

Molecular Formula

C8H2Cl4O3

Molecular Weight

287.9 g/mol

IUPAC Name

4,5,6,7-tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione

InChI

InChI=1S/C8H2Cl4O3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11/h1-2H

InChI Key

HFUBWSYLMUCDLL-UHFFFAOYSA-N

Canonical SMILES

C12C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.